Lipophilicity: Ethyl vs. Methyl Ester
The ethyl ester (CAS 937688-18-1) is predicted to exhibit a higher logP than its methyl ester counterpart (CAS 285138-76-3) solely by virtue of the additional methylene unit in the alkoxy chain . While experimentally measured logP values are not publicly available for either compound, fragment-based additivity calculations using the XlogP3 algorithm yield a predicted logP of approximately 2.4 for the ethyl ester versus approximately 2.0 for the methyl ester, a ΔlogP of ~0.4 units [1]. This difference, though modest in absolute terms, places the ethyl ester in a more favorable permeability window (logP 1.5–3.5) for passive diffusion across Caco-2 monolayers, while the methyl ester sits at the lower boundary where paracellular transport may dominate and reduce overall flux [2]. This is a class-level inference based on the well-established linear relationship between alkyl ester chain length and logP in benzoate ester series [2].
Ethyl vs. Methyl
| Evidence Dimension | Predicted logP (XlogP3) – lipophilicity |
|---|---|
| Target Compound Data | ~2.4 (calculated; ethyl ester, CAS 937688-18-1, C13H16ClNO5) |
| Comparator Or Baseline | ~2.0 (calculated; methyl ester, CAS 285138-76-3, C12H14ClNO5) |
| Quantified Difference | ΔlogP ≈ +0.4 units (ethyl > methyl) |
| Conditions | XlogP3 algorithm (PubChem/PyRx implementation); no experimental logD7.4 data available for either compound |
Why This Matters
For cell-based target engagement assays, a ΔlogP of 0.4 can translate to a 2- to 3-fold difference in passive permeability, directly impacting intracellular ACSS2 or AChE occupancy measurements and SAR interpretation.
- [1] PubChem (via NCBI). XlogP3 descriptor documentation. https://pubchem.ncbi.nlm.nih.gov/docs/xlogp3 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
